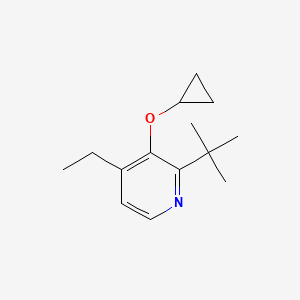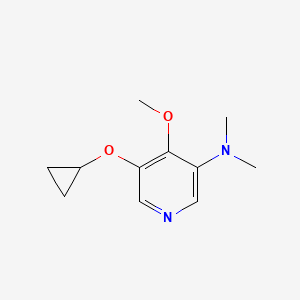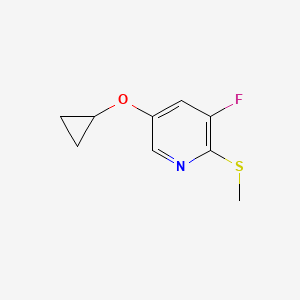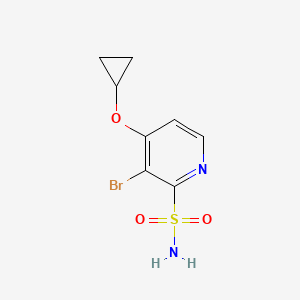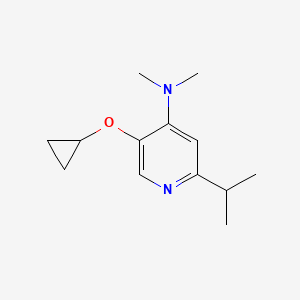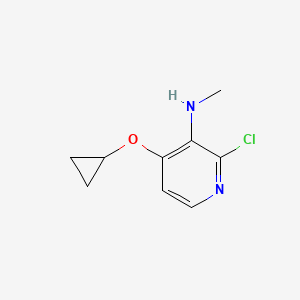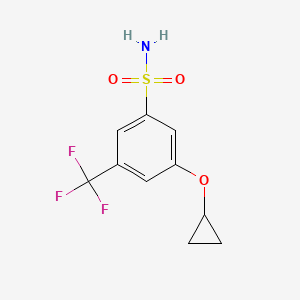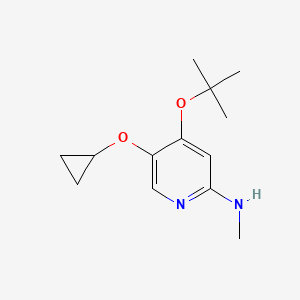
3-(Aminomethyl)-4-cyclopropoxypicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-cyclopropoxypicolinaldehyde is an organic compound that features a picolinaldehyde core with an aminomethyl group at the 3-position and a cyclopropoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common approach is to start with picolinaldehyde and introduce the aminomethyl group through a Mannich reaction. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as ensuring the availability of starting materials and reagents on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-cyclopropoxypicolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: 3-(Aminomethyl)-4-cyclopropoxypicolinic acid
Reduction: 3-(Aminomethyl)-4-cyclopropoxypicolinalcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme-substrate interactions or receptor binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as acting as a precursor for drug development.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxypicolinaldehyde would depend on its specific application. For instance, if used as a ligand in biological studies, it may interact with specific enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)picolinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxypicolinaldehyde: Lacks the aminomethyl group, which may reduce its reactivity in certain types of reactions.
3-(Aminomethyl)-4-methoxypicolinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group, which may affect its electronic properties.
Uniqueness
3-(Aminomethyl)-4-cyclopropoxypicolinaldehyde is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which can influence its reactivity and interactions with other molecules. The cyclopropoxy group introduces steric hindrance and potential ring strain, which can affect the compound’s chemical behavior.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-5-8-9(6-13)12-4-3-10(8)14-7-1-2-7/h3-4,6-7H,1-2,5,11H2 |
InChI-Schlüssel |
KGWPMUQWGLXTJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)C=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




